1-Bromo-2-(bromomethyl)cyclohexane

Catalog No.
S15822417
CAS No.
52428-01-0
M.F
C7H12Br2
M. Wt
255.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-(bromomethyl)cyclohexane

CAS Number

52428-01-0

Product Name

1-Bromo-2-(bromomethyl)cyclohexane

IUPAC Name

1-bromo-2-(bromomethyl)cyclohexane

Molecular Formula

C7H12Br2

Molecular Weight

255.98 g/mol

InChI

InChI=1S/C7H12Br2/c8-5-6-3-1-2-4-7(6)9/h6-7H,1-5H2

InChI Key

SUJOUIVDILMKRU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CBr)Br

1-Bromo-2-(bromomethyl)cyclohexane is an organic compound characterized by its molecular formula C7H12Br2C_7H_{12}Br_2. This compound is a derivative of cyclohexane, featuring two bromine substituents: one at the 1-position and another at the 2-(bromomethyl) position. The presence of these bromine atoms significantly influences its chemical reactivity, making it a valuable intermediate in various organic synthesis processes. The compound appears as a colorless to pale yellow liquid and is primarily utilized in the synthesis of other organic compounds due to its reactivity as an alkyl halide .

, including:

  • Nucleophilic Substitution Reactions (SN1 and SN2): The bromine atoms can be replaced by nucleophiles such as hydroxide ions, cyanides, or amines. The reaction pathway depends on the nature of the nucleophile and the reaction conditions.
  • Elimination Reactions (E1 and E2): Under certain conditions, this compound can undergo elimination reactions to form alkenes, such as cyclohexene derivatives. The formation of alkenes typically involves the loss of a bromine atom and a hydrogen atom from adjacent carbons.
  • Reduction Reactions: The bromine substituents can be reduced to yield cyclohexane derivatives, further expanding the utility of this compound in synthetic chemistry .

The synthesis of 1-Bromo-2-(bromomethyl)cyclohexane typically involves:

  • Bromination of 2-(bromomethyl)cyclohexanol: This method employs bromine (Br₂) in solvents such as carbon tetrachloride or chloroform under controlled conditions to achieve selective bromination at the desired positions. This reaction is crucial for obtaining high yields and purity.
  • Industrial Production: In industrial settings, continuous flow reactors may be used to maintain precise control over reaction parameters, enhancing yield and efficiency. The use of catalysts can also optimize the synthesis process .

1-Bromo-2-(bromomethyl)cyclohexane serves various applications in organic synthesis, including:

  • As an intermediate in the preparation of more complex organic molecules.
  • In the development of pharmaceuticals where specific structural features are required.
  • In materials science for creating polymers and other materials that require halogenated compounds as precursors .

Interaction studies involving 1-Bromo-2-(bromomethyl)cyclohexane have primarily focused on its reactivity with nucleophiles and its behavior in substitution and elimination reactions. These studies are essential for understanding how this compound can be utilized effectively in synthetic pathways. Additionally, research into its interactions with biological systems could provide insights into potential therapeutic applications .

1-Bromo-2-(bromomethyl)cyclohexane can be compared with several similar compounds:

Compound NameStructure DescriptionUnique Features
1-Bromo-2-chloromethylcyclohexaneContains chlorine instead of a second bromine atomDifferent reactivity due to halogen substitution
1-Bromo-2-methylcyclohexaneLacks the second bromine atomLess reactive; simpler structure
1,2-DibromocyclohexaneBoth bromines are directly attached to the cyclohexane ringDifferent reactivity patterns due to positional effects

The uniqueness of 1-Bromo-2-(bromomethyl)cyclohexane lies in its dual bromine substitution, which provides versatility in various

XLogP3

3.5

Exact Mass

255.92853 g/mol

Monoisotopic Mass

253.93058 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-15-2024

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